![molecular formula C20H16O B1330704 Triphenylacetaldehyde CAS No. 42365-04-8](/img/structure/B1330704.png)
Triphenylacetaldehyde
Overview
Description
Triphenylacetaldehyde is a chemical compound with the molecular formula C20H16O . It has an average mass of 272.340 Da and a monoisotopic mass of 272.120117 Da .
Molecular Structure Analysis
Triphenylacetaldehyde has a complex molecular structure. The molecule consists of a central carbon atom bonded to three phenyl groups and one aldehyde group . This structure gives the molecule unique physical and chemical properties .Physical And Chemical Properties Analysis
Triphenylacetaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 406.1±14.0 °C at 760 mmHg, and a flash point of 211.4±11.6 °C . It has one hydrogen bond acceptor, no hydrogen bond donors, and four freely rotating bonds . Its polar surface area is 17 Å2, and it has a molar volume of 246.6±3.0 cm3 .Scientific Research Applications
Synthesis of Two-Dimensional Manganese-Based Materials
Triphenylacetaldehyde has been utilized in the synthesis of two-dimensional (2D) manganese-based materials. These materials are significant in scientific research due to their unique physical, chemical, and electrochemical properties. The compound aids in the creation of 2D nanostructures that have abundant exposed active sites and enhanced interaction with electrolytes, which is beneficial for electrochemical energy storage and catalysis .
Nanoparticle Applications in Biology and Medicine
In the field of nanobiotechnology, triphenylacetaldehyde plays a role in the development of nanoparticles used for various biological and medical applications. Its properties can contribute to the creation of fluorescent biological labels, drug and gene delivery systems, and the bio-detection of pathogens. Nanoparticles derived from triphenylacetaldehyde can also be used for probing DNA structures and enhancing MRI contrast .
Organic Synthesis
Triphenylacetaldehyde is a key starting material in the organic synthesis of various compounds. For example, it is used in the synthesis of 2,4,5-triphenyl imidazole derivatives. These derivatives have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes .
properties
IUPAC Name |
2,2,2-triphenylacetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O/c21-16-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYPICMQZUOZRDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325264 | |
Record name | Triphenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triphenylacetaldehyde | |
CAS RN |
42365-04-8 | |
Record name | NSC409500 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409500 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Triphenylacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40325264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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